Benzo(B)Triphenylene

Description

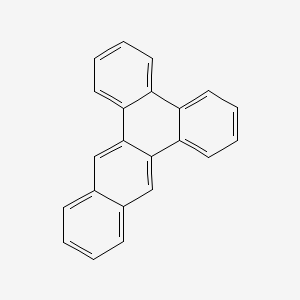

Dibenz[a,c]anthracene is a carbopolycyclic compound.

Structure

3D Structure

Properties

IUPAC Name |

benzo[b]triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAASUWZPTOJQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049245 | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow solid; [MSDSonline] | |

| Record name | 1,2:3,4-Dibenzanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

215-58-7, 414-29-9, 67775-07-9 | |

| Record name | Benzo[b]triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000414299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BENZOTRIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OC62KCV5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and photophysical properties of Benzo(B)Triphenylene"

An In-depth Technical Guide to the Synthesis and Photophysical Properties of Benzo[b]triphenylene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Allure of the Fused Ring

In the vast landscape of polycyclic aromatic hydrocarbons (PAHs), the benzo[b]triphenylene scaffold represents a compelling target for both fundamental research and applied materials science. As a planar, rigid, and electron-rich system, its structure is inherently primed for unique electronic and self-assembly behaviors. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis and the structure-property relationships that govern the photophysical characteristics of this molecule. We will explore not just how to make it, but why specific synthetic strategies are employed and how its electronic behavior can be rationally tuned for next-generation applications.

Core Molecule: Benzo[b]triphenylene

| Identifier | Value | Reference |

| Chemical Formula | C₂₂H₁₄ | [1][2] |

| Molecular Weight | 278.35 g/mol | [1] |

| CAS Number | 215-58-7 | [1][2] |

| Synonyms | Dibenzo[a,c]anthracene, 2,3-Benztriphenylene | [1] |

Part 1: Strategic Synthesis of the Benzo[b]triphenylene Core

The construction of complex, multi-ring aromatic systems requires a synthetic approach that is both efficient and selective. While several methods exist for forging fused aromatic rings, modern organometallic catalysis offers a particularly elegant solution.

Gold(I)-Catalyzed Cascade Cyclization: A Preferred Pathway

The most effective and targeted synthesis of the benzo[b]triphenylene core involves the gold(I)-catalyzed cyclization of strategically designed biphenyl-embedded trienynes.[3] This approach is favored due to the unique affinity of gold(I) catalysts for activating alkyne moieties, initiating a controlled cascade of ring-forming reactions.

Causality of Catalyst Choice: Gold(I) complexes are powerful π-acids. This property allows them to coordinate to the carbon-carbon triple bond of an alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack. This targeted activation is the linchpin of the entire cascade, enabling the reaction to proceed under mild conditions with high precision, which is often difficult to achieve with traditional acid catalysis.

Caption: Gold(I)-Catalyzed Synthesis of Benzo[b]triphenylene.

Experimental Protocol: Gold(I)-Catalyzed Cyclization

This protocol is a representative self-validating system for the synthesis of the benzo[b]triphenylene core, adapted from established methodologies.[3]

Materials:

-

o-alkenyl-o'-alkynylbiphenyl precursor (1.0 eq)

-

Gold(I) catalyst, e.g., JohnPhosAu(MeCN)SbF₆ (1-2 mol%)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert gas atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the o-alkenyl-o'-alkynylbiphenyl precursor (e.g., 0.4 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous dichloromethane (e.g., 0.05 M concentration) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.

-

Catalyst Introduction: In a separate vial, weigh the gold(I) catalyst (1 mol%) and dissolve it in a small amount of anhydrous dichloromethane. Add the catalyst solution to the reaction flask dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to stir at a specified temperature (e.g., 50-80 °C).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure benzo[b]triphenylene product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative Strategies: The Role of Palladium

While gold catalysis provides a direct route, palladium-catalyzed reactions represent a versatile alternative for constructing benzo-fused aromatic systems.[4][5] Methods such as Pd-catalyzed [2+2+2] cyclotrimerizations or intramolecular C-H/C-H biaryl couplings can be adapted to build the benzo[b]triphenylene skeleton, particularly when starting from different precursors.[6][7] These methods are mainstays in organic synthesis and offer a broad toolkit for researchers targeting complex PAHs.

Part 2: Photophysical Properties and Electronic Behavior

The extensive π-conjugated system and rigid planarity of benzo[b]triphenylene dictate its electronic and photophysical properties. Like many large PAHs, it is expected to exhibit strong light absorption and fluorescence.

Fundamental Processes: Absorption and Emission

The interaction of benzo[b]triphenylene with light is governed by the promotion of π-electrons from lower-energy bonding orbitals to higher-energy anti-bonding orbitals (π → π* transitions).

-

Absorption: The molecule absorbs photons of specific energies (typically in the UV-visible range), causing an electron to jump from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or higher energy orbitals.

-

Fluorescence: After rapid non-radiative relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This emitted light, known as fluorescence, is of lower energy (longer wavelength) than the absorbed light.

Caption: Simplified Jablonski Diagram for Photophysical Processes.

Quantitative Photophysical Data

While detailed experimental data for the parent benzo[b]triphenylene is not extensively documented in readily available literature, its properties can be inferred from its structure and the characteristics of its derivatives. Its extended conjugation relative to triphenylene suggests its absorption and emission would be red-shifted.

The ionization energy, a measure of the energy required to remove an electron, has been determined to be approximately 7.35-7.44 eV.[8] This value reflects the high energy level of the HOMO, characteristic of an electron-rich aromatic system.

The true power of this scaffold lies in its tunability. Chemical derivatization can profoundly alter the photophysical properties. For instance, incorporating boron-nitrogen (BN) units into related fused aromatic systems can lead to polymers with strong luminescence and high quantum yields.[6]

| Compound / System | Key Photophysical Property | Value | Reference |

| Benzo[b]triphenylene | Ionization Energy (IE) | ~7.4 eV | [8] |

| BN-fused ladder polymers | Fluorescence Quantum Yield (ΦF) | 55% - 78% (in solution) | [6] |

| Triphenylene Derivatives | Emission Spectra | Suitable for blue light applications | [9] |

Expert Insight: The lack of extensive photophysical data on the parent compound highlights an opportunity for further fundamental research. Characterizing its absorption/emission spectra, quantum yield, and fluorescence lifetime would provide a valuable baseline for the rational design of new functional materials based on this core.

Part 3: Applications and Future Outlook

The rigid, disc-like structure and robust π-system of benzo[b]triphenylene make it a prime candidate for applications in materials science, particularly in the field of organic electronics.

-

Organic Semiconductors: The planar structure facilitates strong π-π stacking in the solid state. This intermolecular orbital overlap can create pathways for efficient charge transport, a critical requirement for active layers in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[9]

-

Blue Emitters: Triphenylene derivatives are known for their high photoluminescence and electroluminescence efficiencies, making them promising for stable blue emitters in OLED displays.[9] The benzo[b]triphenylene core offers a platform to further tune the emission color and improve device stability.

-

Discotic Liquid Crystals: Functionalization of the benzo[b]triphenylene core with flexible side chains can induce self-assembly into highly ordered columnar phases. These liquid crystalline materials are of great interest for their anisotropic conductive properties.

-

Framework Materials: Due to its stability and defined geometry, this molecule can serve as a building block (a "linker" or "node") in the synthesis of highly porous and crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[9]

The future of benzo[b]triphenylene research lies in the creative functionalization of its core to unlock and optimize these applications. The synthesis of novel derivatives with tailored electronic properties will undoubtedly lead to breakthroughs in next-generation electronic devices and smart materials.

References

-

Chen, Q.-R., et al. (2023). Synthesis and photophysical properties of BN-benzo[b]triphenylene. Chemical Physics Letters, 813, 140313. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzo[b]triphenylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(b)fluoranthene. In PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzo[b]triphenylene - Gas phase ion energetics data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzo[b]triphenylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royo, I., et al. (2022). Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes. Chemistry – A European Journal, 28(63), e202202246. [Link]

-

Li, Y., et al. (2014). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 12(34), 6542-6545. [Link]

-

Orita, A., & Otera, J. (2022). Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds through Palladium-Catalyzed Intramolecular C-H/C-H Biaryl Coupling. Molecules, 27(24), 8999. [Link]

-

Saller, M. A., & Groll, M. (2018). “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines. European Journal of Organic Chemistry, 2018(39), 5403-5411. [Link]

-

Wang, Z., et al. (2024). Palladium-Catalyzed Dual Csp2 Csp3 Bond Formation: A Versatile Platform for the Synthesis of Benzo-Fused Heterocycles. Advanced Science, 12(1), 2500897. [Link]

-

Varghese, R., et al. (2019). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers, 6(18), 3290-3295. [Link]

Sources

- 1. Benzo[b]triphenylene [webbook.nist.gov]

- 2. Benzo[b]triphenylene [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Palladium‐Catalyzed Dual Csp2─Csp3 Bond Formation: A Versatile Platform for the Synthesis of Benzo‐Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Benzo[b]triphenylene [webbook.nist.gov]

- 9. Triphenylene - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of Benzo[b]triphenylene Derivatives

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and photophysical analysis of benzo[b]triphenylene derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles, practical experimental protocols, and field-proven insights to facilitate a deeper understanding of this important class of polycyclic aromatic hydrocarbons (PAHs).

Introduction: The Significance of Benzo[b]triphenylene Derivatives

Benzo[b]triphenylene, a fascinating polycyclic aromatic hydrocarbon with the chemical formula C₂₂H₁₄, and its derivatives are of significant interest in materials science and medicinal chemistry.[1] Their extended π-conjugated systems give rise to unique photophysical and electronic properties, making them promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Furthermore, the rigid, planar structure of the benzo[b]triphenylene core serves as a versatile scaffold for the design of novel therapeutic agents.

The precise characterization of these molecules is paramount to understanding their structure-property relationships and ensuring their suitability for specific applications. Spectroscopic techniques are the cornerstone of this characterization, providing invaluable information about molecular structure, purity, and electronic behavior. This guide will delve into the practical application of UV-Vis absorption and fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the comprehensive analysis of benzo[b]triphenylene derivatives.

I. UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic structure of benzo[b]triphenylene derivatives. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. The resulting spectrum provides a fingerprint of the molecule's electronic transitions.

Causality Behind Experimental Choices

The choice of solvent is a critical parameter in UV-Vis spectroscopy. For non-polar benzo[b]triphenylene derivatives, solvents such as cyclohexane or toluene are often preferred to minimize solute-solvent interactions and obtain spectra that are representative of the intrinsic electronic properties of the molecule. For more polar derivatives, a range of solvents with varying polarities should be employed to investigate potential solvatochromic effects, where the position of the absorption bands shifts with solvent polarity. This can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

The concentration of the sample is another key consideration. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. For accurate quantitative analysis, concentrations are typically in the micromolar (µM) range to ensure that the absorbance values fall within the linear range of the instrument's detector (typically 0.1 to 1.0).

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the benzo[b]triphenylene derivative in a suitable, spectroscopy-grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a dilute solution in the same solvent with a concentration of approximately 10⁻⁵ M in a quartz cuvette with a 1 cm path length.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a reference cuvette with the pure solvent.

-

Set the wavelength range for scanning, typically from 200 to 800 nm for broad screening.

-

-

Data Acquisition:

-

Acquire a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the sample solution.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for each electronic transition.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

-

II. Fluorescence Spectroscopy: Unveiling the Emissive Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed photons. For many benzo[b]triphenylene derivatives, their extended π-systems lead to significant fluorescence, making this a powerful tool for their characterization and for probing their local environment.

Causality Behind Experimental Choices

The choice of excitation wavelength is crucial for obtaining a clean emission spectrum. It is typically set at or near the absorption maximum (λmax) of the lowest energy absorption band to maximize the fluorescence intensity. To avoid interference from scattered excitation light, the emission is scanned from a wavelength slightly longer than the excitation wavelength.

Quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The determination of quantum yield requires a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the benzo[b]triphenylene derivative (absorbance < 0.1 at the excitation wavelength) in a suitable spectroscopy-grade solvent in a quartz cuvette.

-

-

Instrument Setup:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax of the lowest energy absorption band determined from the UV-Vis spectrum.

-

Set the emission wavelength range to scan from just above the excitation wavelength to the near-infrared region (e.g., if λex = 350 nm, scan from 360 nm to 800 nm).

-

-

Data Acquisition:

-

Acquire the fluorescence emission spectrum of the sample.

-

To determine the fluorescence quantum yield (ΦF), a comparative method using a standard is often employed. A common standard for blue-emitting compounds is quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Data Presentation: Photophysical Properties of Benzo[b]triphenylene Derivatives

| Derivative | Solvent | λabs (nm) | log ε | λem (nm) | ΦF | Reference |

| Benzo[b]triphenylene | Cyclohexane | 290, 338 | 4.52, 4.21 | 408 | 0.32 | [2] |

| BN-benzo[b]triphenylene | Toluene | 359 | - | 403 | - | [3] |

| B₂N₂C₂ core analogue (planar) | CH₂Cl₂ | ~450 | - | 521 (green) | 0.02-0.08 | [4] |

| B₂N₂C₂ core analogue (planar) | CH₂Cl₂ | ~480 | - | 555 (yellow-orange) | 0.02-0.08 | [4] |

Note: This table is a representative example. The specific values will vary depending on the substituents and the solvent.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of benzo[b]triphenylene derivatives. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques reveal the connectivity between atoms.

Causality Behind Experimental Choices

The choice of deuterated solvent is important for dissolving the sample and avoiding interfering signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules, but for less soluble derivatives, tetrahydrofuran-d₈ (THF-d₈) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be necessary.

For complex, overlapping ¹H NMR spectra, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the benzo[b]triphenylene derivative in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for complete structural assignment.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum to infer the electronic environment and connectivity of the protons.

-

Use the ¹³C NMR spectrum to identify the number of unique carbon environments.

-

Use the 2D NMR spectra to systematically assign all proton and carbon signals and confirm the overall molecular structure. A detailed example of assigning the NMR spectra of a complex polycyclic aromatic hydrocarbon can be found in the literature.[5]

-

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For benzo[b]triphenylene derivatives, it is used to determine the molecular weight with high accuracy, which allows for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Causality Behind Experimental Choices

The choice of ionization technique is important. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural information. For less stable molecules where the molecular ion is not observed with EI, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. By measuring the m/z value to several decimal places, the elemental composition of the molecule can be determined with high confidence.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

For EI-MS, a small amount of the solid or a concentrated solution is introduced into the instrument.

-

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range).

-

For MALDI-MS, the sample is co-crystallized with a matrix on a target plate.

-

-

Data Acquisition:

-

Acquire the mass spectrum over an appropriate m/z range.

-

If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).

-

Use the exact mass from HRMS to determine the elemental composition.

-

Analyze the fragmentation pattern to gain structural insights. For aromatic systems like benzo[b]triphenylene, fragmentation often involves the loss of small neutral molecules or radicals. The fragmentation of the parent benzo[b]triphenylene (C₂₂H₁₄, molecular weight 278.35 g/mol ) is relatively simple, with the molecular ion being the most abundant peak.[6]

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of benzo[b]triphenylene derivatives.

Relationship Between Molecular Structure and Spectroscopic Output

Caption: Influence of molecular structure on the key spectroscopic outputs for benzo[b]triphenylene derivatives.

Conclusion

The spectroscopic characterization of benzo[b]triphenylene derivatives is a multi-faceted process that relies on the synergistic application of UV-Vis, fluorescence, NMR, and mass spectrometry. Each technique provides a unique and complementary piece of the puzzle, and a thorough analysis requires a deep understanding of the principles behind each method and the rationale for experimental choices. This guide has provided a foundational framework for researchers to approach the characterization of this important class of molecules, enabling the confident elucidation of their structure and a deeper understanding of their photophysical properties.

References

- Chen, Q.-R., et al. (2023). Synthesis and photophysical properties of BN-benzo[b]triphenylene. Request PDF.

- Welch, G. C., et al. (2006). Triphenylene analogues with B2N2C2 cores: synthesis, structure, redox behavior, and photophysical properties. Journal of the American Chemical Society, 128(33), 10885-10896.

-

NIST. (n.d.). Benzo[b]triphenylene. In NIST Chemistry WebBook. Retrieved from [Link]

- Chen, Y. L., et al. (2007). Synthesis and characterization of oxadisilole fused benzo[b]triphenylene. Tetrahedron Letters, 48(13), 2421-2425.

- Pérez-Gálan, P., et al. (2011). Gold-Catalyzed Cyclization of o-Alkenyl-o'-alkynylbiaryls: Selective Synthesis of Phenanthrenes and Benzo[b]triphenylenes. Chemistry – A European Journal, 17(19), 5345-5354.

- Beilstein Journals. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- James Keeler. (n.d.). 2D assignment of 12,14-di t butylbenzo[g]chrysene. University of Cambridge.

-

NIST. (n.d.). Benzo[b]triphenylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Triphenylene. In PubChem. Retrieved from [Link]

-

NIST. (n.d.). Benzo[b]triphenylene Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. PAHs: simple analysis with high detection limits – secrets of science [shimadzu-webapp.eu]

- 3. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar | MDPI [mdpi.com]

- 4. disen-sensor.com [disen-sensor.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Electronic Properties of Benzo[b]triphenylene

This guide provides a comprehensive technical overview of the fundamental electronic properties of Benzo[b]triphenylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in the field of organic electronics. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental findings and theoretical insights to elucidate the core electronic characteristics of this molecule.

Introduction: The Significance of Benzo[b]triphenylene

Benzo[b]triphenylene (C₂₂H₁₄) is a fascinating and important molecule within the class of polycyclic aromatic hydrocarbons.[1] Its structure, consisting of a triphenylene core fused with an additional benzene ring, results in a unique π-conjugated system that imparts distinct electronic and photophysical properties.[2] These characteristics make it a promising candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as a photosensitizer.[3][4][5] Understanding the fundamental electronic properties of Benzo[b]triphenylene is paramount for harnessing its full potential in these advanced applications.

This guide will delve into the electronic structure, photophysical behavior, and charge transport properties of Benzo[b]triphenylene, providing both theoretical underpinnings and practical experimental methodologies for their characterization.

Electronic Structure: The Heart of Functionality

The arrangement and energy levels of electrons within a molecule dictate its electronic behavior. For Benzo[b]triphenylene, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of central importance. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.

HOMO, LUMO, and the Energy Gap

The HOMO level is associated with the molecule's ability to donate an electron (p-type behavior), while the LUMO level relates to its ability to accept an electron (n-type behavior). A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, often leading to absorption of longer wavelength light.

Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in predicting these energy levels. For unsubstituted Benzo[b]triphenylene, the HOMO-LUMO gap has been a subject of investigation, with its value influencing its potential phototoxicity and electronic applications.[6][7]

| Property | Typical Experimental Value (eV) | Typical Theoretical Value (eV) | Significance |

| HOMO | -5.4 to -5.8 | -5.6 to -6.0 | Electron-donating capability |

| LUMO | -2.0 to -2.4 | -2.2 to -2.6 | Electron-accepting capability |

| HOMO-LUMO Gap | 3.0 to 3.8 | 3.2 to 3.8 | Determines optical and electronic properties |

Note: The exact values can vary depending on the experimental conditions (e.g., solvent, thin film vs. solution) and the level of theory and basis set used in computational models.

Synthesis and Functionalization

The electronic properties of Benzo[b]triphenylene can be finely tuned through chemical synthesis and functionalization. The introduction of electron-donating or electron-withdrawing groups can strategically alter the HOMO and LUMO energy levels, thereby modifying the HOMO-LUMO gap. For instance, the synthesis of oxadisilole fused Benzo[b]triphenylene has been explored to modulate its photophysical properties.[8][9][10] Similarly, the incorporation of nitrogen and boron atoms to create BN-doped analogues has been shown to influence the electronic structure and emission properties.[11]

A general synthetic approach to functionalized Benzo[b]triphenylene derivatives often involves palladium-catalyzed cyclotrimerization reactions.[8]

Photophysical Properties: Interaction with Light

The interaction of Benzo[b]triphenylene with light reveals crucial information about its electronic transitions and potential for optoelectronic applications. Key photophysical properties include absorption and fluorescence emission.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within the molecule. The absorption spectrum of Benzo[b]triphenylene exhibits characteristic bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the surrounding solvent environment.

Fluorescence spectroscopy provides insights into the emissive properties of the molecule after it has been excited by light. The fluorescence emission of Benzo[b]triphenylene derivatives can be highly sensitive to solvent polarity. For example, Benzo[b]triphenylene-9,14-dicarbonitrile shows a significant red-shift and a change from a structured to a structureless emission band in more polar solvents, indicating a charge-transfer character in the excited state.[12]

| Property | Wavelength Range (nm) | Description |

| Absorption (λabs) | 250 - 400 | Corresponds to electronic transitions from the ground state to excited states. |

| Emission (λem) | 400 - 500 | Emission of light as the molecule relaxes from the excited state to the ground state. |

Photosensitizing Properties

Certain derivatives of Benzo[b]triphenylene, such as the dicarbonitrile derivative, have demonstrated potential as photosensitizers.[5][12] This means they can absorb light and transfer the energy to other molecules, such as molecular oxygen, to generate reactive oxygen species. This property is of interest in photodynamic therapy and photooxidation reactions.

Charge Transport Properties: Enabling Electronic Devices

For applications in organic electronics, the ability of a material to transport charge carriers (electrons and holes) is critical. In OFETs, the mobility of these charge carriers determines the device's performance.

A novel 1,3,4-oxadiazole-substituted Benzo[b]triphenylene has been synthesized and incorporated into an OFET.[3][4] This device exhibited p-type channel behavior, indicating that holes are the primary charge carriers. Remarkably high field-effect mobility (μFET) was reported, suggesting that Benzo[b]triphenylene derivatives are promising candidates for high-performance organic semiconductors.[3][4]

| Parameter | Reported Value | Unit | Significance in OFETs |

| Field-Effect Mobility (μ) | 5.02 | cm²/Vs | Speed of charge carrier movement |

| On/Off Ratio (Ion/Ioff) | 0.7 x 10³ | - | Switching efficiency of the transistor |

| Threshold Voltage (VTh) | 1.37 | V | Voltage required to turn the transistor on |

These impressive values highlight the potential of chemically modified Benzo[b]triphenylene in advanced electronic devices.[3][4]

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of Benzo[b]triphenylene.

Experimental Workflow

The characterization of Benzo[b]triphenylene and its derivatives typically follows a structured experimental workflow.

Caption: Experimental workflow for Benzo[b]triphenylene characterization.

Step-by-Step Protocol for UV-Vis Spectroscopy:

-

Solution Preparation: Prepare a dilute solution of the Benzo[b]triphenylene derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum. Identify the absorption maxima (λmax).

Computational Workflow

Theoretical calculations provide invaluable insights into the electronic structure and properties that can be challenging to measure experimentally.

Caption: Computational workflow for electronic property prediction.

Step-by-Step Protocol for DFT Calculation:

-

Structure Input: Construct the 3D molecular structure of Benzo[b]triphenylene using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized structure, calculate the molecular orbital energies (HOMO and LUMO) and simulate the electronic absorption spectrum using Time-Dependent DFT (TD-DFT).

-

Data Extraction: Extract the relevant energy values and spectral data for analysis and comparison with experimental results.

Conclusion and Future Outlook

Benzo[b]triphenylene and its derivatives represent a versatile class of organic materials with significant potential in the realm of organic electronics and photonics. Their tunable electronic structure, favorable photophysical properties, and demonstrated high charge carrier mobility make them compelling building blocks for next-generation electronic devices. Future research will likely focus on the rational design of novel Benzo[b]triphenylene derivatives with further enhanced performance characteristics, as well as their integration into more complex device architectures. A deeper understanding of the structure-property relationships, guided by a synergistic approach of synthesis, characterization, and theoretical modeling, will be crucial in unlocking the full potential of this remarkable molecule.

References

-

National Institute of Standards and Technology. Benzo[b]triphenylene. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Kumar, S. Recent developments in the chemistry of triphenylene-based discotic liquid crystals. Liquid Crystals2006 , 33 (8), 859-890. [Link]

-

Chen, Y. L.; Wong, M. S.; Wong, W. Y.; Lee, A. W. M. Synthesis and characterization of oxadisilole fused benzo[b]triphenylene. Tetrahedron Letters2007 , 48 (13), 2337-2340. [Link]

-

Chen, Y. L.; Wong, M. S.; Wong, W. Y.; Lee, A. W. M. Synthesis and characterization of oxadisilole fused benzo[b]triphenylene. Request PDF. [Link]

-

Demir, A.; Atalay, Y.; Genc, H.; Kocyigit, O. Organic/inorganic interfaced field-effect transistor properties with a novel organic semiconducting material. Journal of Coordination Chemistry2016 , 69 (1), 1-10. [Link]

-

Chen, Q.-R.; Li, Y.-Q.; Zhou, Y.-M.; Zhang, J.-P.; Liu, D.-Y. Synthesis and photophysical properties of BN-benzo[b]triphenylene. Chemical Physics Letters2023 , 813, 140313. [Link]

-

Rowberg, K.; Veith, G. D.; Mekenyan, O. G. A QSAR model for predicting the phototoxicity of polycyclic aromatic hydrocarbons. SAR and QSAR in Environmental Research1994 , 2 (2), 121-135. [Link]

-

Demir, A.; Atalay, Y.; Genc, H.; Kocyigit, O. Organic/inorganic interfaced field-effect transistor properties with a novel organic semiconducting material. ResearchGate. [Link]

-

Chen, Y. L.; Wong, M. S.; Wong, W. Y.; Lee, A. W. M. Synthesis and characterization of oxadisilole fused benzo[b]triphenylene. Request PDF. [Link]

-

Demir, A.; Atalay, Y.; Genc, H.; Kocyigit, O. Organic/inorganic interfaced field-effect transistor properties with a novel organic semiconducting material. ResearchGate. [Link]

-

Coms, F. D.; Fages, F.; Mieden-Gundert, G.; Vögtle, F.; Wahhab, A. A new cyanoaromatic photosensitizer vs. 9,10-dicyanoanthracene: systematic comparison of the photophysical properties. Photochemical & Photobiological Sciences2010 , 9 (8), 1146-1157. [Link]

-

Ferreira, M. M. C. QSAR model of the phototoxicity of polycyclic aromatic hydrocarbons. Journal of Molecular Structure: THEOCHEM2005 , 722 (1-3), 101-109. [Link]

-

Liu, H.; Li, H.; Chen, T.; Qu, X.; Xu, W.; Zhang, W.; Jiang, X. Synthesis, DNA-binding and photocleavage studies of [Ru(phen)2(pbtp)]2+ and [Ru(bpy)2(pbtp)]2+ (phen=1,10-phenanthroline; bpy=2,2'-bipyridine; pbtp=4,5,9,11,14-pentaaza-benzo[b]triphenylene). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2009 , 73 (5), 858-864. [Link]

-

Coms, F. D.; Fages, F.; Mieden-Gundert, G.; Vögtle, F.; Wahhab, A. A new cyanoaromatic photosensitizer vs. 9,10-dicyanoanthracene: systematic comparison of the photophysical properties. Photochemical & Photobiological Sciences2010 , 9 (8), 1146-1157. [Link]

Sources

- 1. Benzo[b]triphenylene [webbook.nist.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A new cyanoaromatic photosensitizer vs. 9,10-dicyanoanthracene: systematic comparison of the photophysical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. actapress.com [actapress.com]

- 7. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 8. research.polyu.edu.hk [research.polyu.edu.hk]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new cyanoaromatic photosensitizer vs. 9,10-dicyanoanthracene: systematic comparison of the photophysical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

"theoretical studies on the aromaticity of Benzo(B)Triphenylene"

A Theoretical Guide to the Aromaticity of Benzo[b]triphenylene

Abstract: This technical guide provides a comprehensive theoretical examination of the aromaticity of Benzo[b]triphenylene, a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic electron-counting rules to explore the nuanced, multidimensional nature of aromaticity. We delve into the core computational methodologies—including magnetic, geometric, and electronic criteria—that are essential for quantifying local and global aromaticity in complex fused-ring systems. By synthesizing established theoretical principles with field-proven computational workflows, this guide explains the causality behind methodological choices and offers a self-validating framework for analysis. The document culminates in a synthetic analysis of Benzo[b]triphenylene's aromaticity profile, contextualized by the well-understood properties of its parent triphenylene core, and discusses the implications of these findings for chemical reactivity and material design.

Introduction to Aromaticity in Polycyclic Aromatic Hydrocarbons (PAHs)

Aromaticity is a fundamental concept in chemistry, traditionally associated with the enhanced stability, planarity, and unique reactivity of molecules like benzene. While Hückel's (4n+2)π electron rule is a powerful predictor for monocyclic systems, its applicability to polycyclic aromatic hydrocarbons (PAHs) is limited. PAHs, which consist of multiple fused aromatic rings, often exhibit complex electronic structures where aromaticity is not uniformly distributed across the molecule.[1] Understanding this "local aromaticity" is critical for predicting a PAH's physicochemical properties, from its stability and reactivity to its optoelectronic behavior.[2][3]

The Multidimensional Nature of Aromaticity

Modern computational chemistry treats aromaticity not as a single, directly observable property, but as a multidimensional phenomenon manifested through various structural, magnetic, and electronic characteristics.[4] Consequently, a single metric is insufficient for a complete description. A robust analysis requires the application of several complementary theoretical methods to build a consistent and reliable picture of electron delocalization. This multi-faceted approach is crucial for complex PAHs where different indices may highlight different aspects of the electronic system.[4][5]

The Significance of Local Aromaticity and Clar's Sextet Theory

In PAHs, the π-electrons are not always delocalized over the entire molecule. According to Clar's rule, the resonance structure with the maximum number of disjoint "aromatic sextets" (benzene-like rings with six π-electrons) is the most significant contributor to the actual electronic structure.[3] Rings that can host a sextet are considered "benzenoid" and highly aromatic, while other rings may exhibit reduced or even non-aromatic character. This principle provides a powerful qualitative framework for predicting the distribution of aromaticity in a PAH like Benzo[b]triphenylene.[2]

Introducing Benzo[b]triphenylene

Benzo[b]triphenylene (also known as Dibenzo[a,c]anthracene) is a PAH with the chemical formula C₂₂H₁₄.[6][7] It is structurally composed of a triphenylene core with an additional benzene ring fused to one of its "b" faces. Triphenylene itself is a highly symmetric and stable PAH, often described as a "fully benzenoid" hydrocarbon due to its three outer benzene rings.[8][9] The addition of another fused ring introduces asymmetry and perturbs the electronic system, making the study of its local aromaticity a compelling theoretical challenge. Understanding how this "benzo-annelation" affects the aromaticity of the parent triphenylene core is key to predicting the molecule's properties.

Theoretical Framework and Computational Methodologies

The assessment of aromaticity is primarily a computational endeavor, relying on quantum chemistry methods to calculate molecular properties that serve as proxies for electron delocalization.[10][11] Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost.[12][13]

Rationale for a Multi-Index Approach

No single index can capture all facets of aromaticity. Therefore, a consensus-based approach using indices derived from different physical criteria is the most reliable strategy. This guide focuses on the most prevalent and trusted criteria: magnetic, geometric, and electronic.

| Criterion | Aromaticity Index | Principle | Interpretation for Aromaticity |

| Magnetic | Nucleus-Independent Chemical Shift (NICS) | Measures the magnetic shielding at a specific point in space (e.g., ring center) induced by π-electron delocalization under an external magnetic field.[4] | Large negative values (e.g., -5 to -15 ppm) indicate significant magnetic shielding, a hallmark of diatropic ring currents characteristic of aromatic systems.[1] |

| Geometric | Harmonic Oscillator Model of Aromaticity (HOMA) | Quantifies the degree of bond length equalization in a ring compared to an idealized aromatic system (benzene, HOMA=1) and a non-aromatic Kekulé structure (HOMA=0).[14] | Values close to 1 indicate high aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively.[15] |

| Electronic | Electron Delocalization Indices (e.g., EDI, PDI) | Based on the analysis of the electron density, these indices measure the extent to which electrons are shared between adjacent atoms in a ring. | Higher values of delocalization indices are generally associated with greater aromatic character. |

| Magnetic | Anisotropy of the Induced Current Density (ACID) | Provides a visual representation of the induced ring currents. It maps the pathways and intensity of electron flow when the molecule is exposed to a magnetic field.[1] | Clockwise (diatropic) currents inside the ring are indicative of aromaticity, while counter-clockwise (paratropic) currents signify anti-aromaticity. |

Magnetic Criteria: Probing Ring Currents

Aromatic systems sustain a diatropic (shielding) ring current when placed in an external magnetic field, while anti-aromatic systems sustain a paratropic (deshielding) current.

-

2.2.1 Nucleus-Independent Chemical Shift (NICS): The NICS method, developed by Schleyer et al., is the most common magnetic index.[1] It involves placing a "ghost" atom (with no basis functions or electrons) at the center of a ring [NICS(0)] or at a defined distance above it [NICS(1)]. The computed magnetic shielding at this point reflects the induced ring current. The NICS(1)zz value, which considers only the tensor component perpendicular to the ring plane, is often preferred as it minimizes contributions from local σ-bonds and provides a purer measure of the π-electron system's aromaticity.[1]

-

2.2.2 Anisotropy of the Induced Current Density (ACID): While NICS provides a single-point value, ACID plots offer a qualitative and intuitive visualization of electron delocalization pathways, confirming the direction and strength of the ring currents predicted by NICS.[1]

Geometric Criteria: Quantifying Bond Length Equalization

The equalization of bond lengths is a classic structural marker of aromaticity.

-

2.3.1 Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a powerful geometric descriptor that evaluates aromaticity based on the deviation of bond lengths within a ring from an optimal value derived from benzene.[14] It is composed of two terms: one that penalizes bond length alternation (GEO) and another that penalizes the deviation of the average bond length from the ideal value (EN). A HOMA value of 1 signifies a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system with localized single and double bonds.[14][15]

Computational Workflow for Aromaticity Assessment

A rigorous and reproducible computational protocol is essential for obtaining reliable aromaticity indices. The following workflow represents a standard, self-validating approach commonly employed in theoretical chemistry.

Step 1: Molecular Geometry Optimization

The first and most critical step is to find the minimum energy structure of the molecule. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). The optimization ensures that all calculated properties correspond to a stable conformation of the molecule.

Step 2: Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Data: It provides zero-point vibrational energy and other thermodynamic properties.

Step 3: Calculation of Magnetic Properties (NICS)

Using the optimized geometry, a magnetic properties calculation is performed. The Gauge-Independent Atomic Orbital (GIAO) method is standard for this. To calculate NICS values, ghost atoms (Bq) are placed at the geometric center of each ring of interest, typically 1.0 Å above the plane (for NICS(1) values). The isotropic magnetic shielding value for the ghost atom is then inverted to give the NICS value.

Step 4: Analysis of Geometric Parameters (HOMA)

The HOMA index is calculated directly from the bond lengths of the final, optimized geometry obtained in Step 1. The calculation uses a well-established formula requiring the carbon-carbon bond lengths of the specific ring being analyzed.[14]

Caption: A standard computational workflow for determining the aromaticity of a PAH.

Aromaticity Profile of Benzo[b]triphenylene: A Synthetic Analysis

Direct, comprehensive computational studies on the aromaticity of Benzo[b]triphenylene are not as prevalent as for its parent, triphenylene. However, by combining data on triphenylene with established principles of benzo-annelation, we can construct a highly reliable theoretical profile.

Sources

- 1. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]

- 2. Topologically diverse polycyclic aromatic hydrocarbons from pericyclic reactions with polyaromatic phospholes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01194D [pubs.rsc.org]

- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Benzo[b]triphenylene [webbook.nist.gov]

- 7. Benzo[b]triphenylene [webbook.nist.gov]

- 8. Triphenylene - Wikipedia [en.wikipedia.org]

- 9. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 10. researchgate.net [researchgate.net]

- 11. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Introduction: The Architectural Significance of Polycyclic Aromatic Hydrocarbons

An In-Depth Technical Guide to the Isomers of Benzo(b)triphenylene: Synthesis, Characterization, and Applications

Polycyclic aromatic hydrocarbons (PAHs) represent a vast and foundational class of organic molecules, characterized by their fused aromatic rings. Within this class, triphenylene and its derivatives stand out due to their unique structural and electronic properties. Triphenylene is a highly symmetric, planar, and resonance-stable PAH composed of four fused benzene rings.[1] This rigid, disc-like architecture makes it an exceptional building block, or "core," for advanced functional materials.[1] Its extended π-conjugated system facilitates self-assembly into highly ordered columnar structures, which are crucial for efficient charge transport in organic electronics and for the formation of discotic liquid crystals.[1]

When additional benzene rings are fused to the triphenylene core, a rich family of isomers is generated, known as benzo-annelated triphenylenes. This guide focuses specifically on the isomers of this compound, a C22H14 hydrocarbon, also known as Dibenzo[a,c]anthracene.[2][3] Exploring these isomers is not merely an academic exercise. The precise geometry of a PAH isomer—its planarity, symmetry, and the topology of its π-electron system—dictates its physicochemical properties, its performance in materials, and, critically for drug development professionals, its metabolic fate and toxicological profile.[4] This document serves as a technical resource for researchers, providing insights into the synthesis, characterization, and application of these complex structures, grounded in established scientific principles.

The Isomeric Landscape of Benzo-Annelated Triphenylenes

The structural diversity of benzo-annelated triphenylenes arises from the different positions at which additional benzene rings can be fused to the parent triphenylene skeleton. A systematic analysis reveals a combinatorial explosion of distinct isomers as the number of fused rings increases. For instance, there are two possible mono-benzo isomers, seven di-benzo isomers, and ten tri-benzo isomers.[5]

The classification of these isomers is often based on the nature of the fusion. Annelation can be described as "linear" or "angular," which has a profound impact on the molecule's overall shape and electronic properties.[5] this compound itself is an example of an angularly fused system. Understanding this structural landscape is the first step toward targeted synthesis and property tuning.

Caption: Comparison of angular vs. linear benzo-annelation on a triphenylene core.

Synthetic Strategies for Accessing Specific Isomers

The synthesis of a specific PAH isomer is a significant chemical challenge, demanding high regioselectivity to control the position of ring fusion. Modern organic chemistry offers several powerful strategies to construct these complex architectures. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Methodology 1: Gold(I)-Catalyzed Cyclization

A robust method for synthesizing phenanthrene-based polycycles, including the benzo[b]triphenylene core, involves the Gold(I)-catalyzed cyclization of biphenyl-embedded trienynes.[6] This approach provides a straightforward route to the pentacyclic structure.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of Benzo[b]triphenylene Derivatives [6]

-

Reactant Preparation: A solution of the appropriate o-alkenyl-o'-alkynylbiaryl precursor (0.4 mmol) is prepared in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon).

-

Catalyst Addition: A gold(I) catalyst, such as [Au(IPr)NTf2], is added to the solution. The choice of catalyst and ligand is critical for reaction efficiency.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for a specified duration (e.g., 12 hours).[6]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired benzo[b]triphenylene isomer.

The causality behind this method lies in the ability of the gold(I) catalyst to activate the alkyne moiety, initiating an intramolecular cyclization cascade that selectively forms the desired fused ring system.

Methodology 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are cornerstones of modern synthesis for constructing C-C bonds between aromatic rings.[7] This strategy involves coupling a triphenylene derivative functionalized with a boronic acid or ester with a halogenated aromatic partner. This method is highly modular, allowing for the synthesis of a wide array of functionalized isomers.[7][8]

Conceptual Workflow: Suzuki-Miyaura Coupling

-

Step 1: Synthesize a triphenylene-based boronic ester intermediate, such as (3-(Triphenylen-2-yl)phenyl)boronic acid pinacol ester.[7] The pinacol ester form is favored for its stability and ease of handling.[7]

-

Step 2: Prepare a second aromatic component, typically an ortho-dihaloarene, which will form the new fused ring.

-

Step 3: Perform a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the two components.

-

Step 4: Induce a final intramolecular cyclization (e.g., via another Pd-catalyzed step or photochemical reaction) to form the final benzo-annelated product.

The expertise in this approach lies in designing the building blocks to ensure the final cyclization occurs at the desired position, locking the molecule into the correct isomeric form.

Caption: General experimental workflow for isomer synthesis and characterization.

Structural Elucidation and Characterization

Differentiating between closely related isomers requires a suite of high-resolution analytical techniques. Since isomers share the same molecular formula (C22H14) and mass (278.3466 g/mol ), mass spectrometry alone is insufficient for unambiguous identification, though it is essential for confirming composition.[2][3]

| Technique | Purpose | Key Insights for Isomer Differentiation | Reference |

| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition. | All isomers yield the identical molecular ion peak. Fragmentation patterns in MS/MS may differ based on stability. | [2],[3] |

| NMR Spectroscopy | Provides detailed information on the H and C atomic framework. | The number of unique signals, their chemical shifts, and coupling constants create a unique fingerprint for each isomer's symmetry and substitution pattern. | [8] |

| UV-Vis Spectroscopy | Probes the electronic transitions of the π-system. | The λmax and overall shape of the absorption spectrum are highly sensitive to the extent and topology of π-conjugation, which varies between isomers. | [8] |

| Gas Chromatography (GC) | Separates volatile compounds based on boiling point and polarity. | Isomers often have slightly different physical properties, allowing for their separation and quantification in a mixture. | [9],[10] |

Self-Validating Protocol: A trustworthy characterization workflow relies on the convergence of data from multiple independent techniques. For example, a proposed structure must be consistent with the molecular weight from MS, the detailed connectivity from 2D NMR experiments (like COSY and HMBC), and the electronic properties observed in the UV-Vis spectrum.

Isomer-Dependent Properties and Applications

The subtle differences in the geometric and electronic structures of isomers translate into significant variations in their macroscopic properties and potential applications.

Applications in Materials Science

The triphenylene core is a cornerstone of materials science, particularly for organic electronics and liquid crystals.[1][7] The planar, discotic shape promotes π-π stacking, creating one-dimensional columns that act as molecular wires for charge transport.[1] The specific isomer of a benzo-annelated triphenylene influences:

-

Molecular Packing: Angular fusion can disrupt the planarity and symmetry found in the parent triphenylene, altering the efficiency of columnar packing and, consequently, charge carrier mobility.

-

Electronic Properties: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are tuned by the mode of benzo-annelation, affecting the material's semiconducting and photophysical properties.[11]

-

Stability: The exceptional thermal and electrochemical stability of the triphenylene framework is a key advantage for high-performance devices.[7]

Derivatives have also been synthesized to exhibit liquid crystal phases at temperatures near room temperature, opening avenues for new display and sensor technologies.[12] Furthermore, their rigidity makes them ideal building blocks for creating porous, stable Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1]

Biological Activity and Toxicological Considerations

For scientists in drug development, the most critical aspect of PAH isomerism is its link to biological activity and toxicity. Many larger PAHs are known carcinogens, but their potency is exquisitely dependent on their structure.[4]

The Mechanism of PAH Carcinogenesis

The toxicity of PAHs is not typically caused by the parent molecule itself but by its metabolic activation products.[4] Cytochrome P450 enzymes in the liver oxidize the PAH at various positions, often forming highly reactive diol-epoxides. These epoxides are potent electrophiles that can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[4] If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Caption: Generalized metabolic activation pathway for a polycyclic aromatic hydrocarbon.

Structure-Toxicity Relationship

The specific three-dimensional shape of a PAH isomer determines its ability to fit into the active site of the metabolizing enzymes. An isomer that is a "good" substrate for an activating P450 enzyme is more likely to be converted into a carcinogenic metabolite. Conversely, an isomer with a different shape may be metabolized through a detoxification pathway or be eliminated from the body without being activated. This principle, where stereochemistry dictates biological activity, is fundamental in pharmacology.[13] Therefore, when considering any polycyclic scaffold in drug design, even as a remote part of a larger molecule, a thorough evaluation of all its potential isomers for metabolic activation is a critical step in de-risking the program and ensuring patient safety.

Conclusion

The study of this compound and its isomers provides a compelling case study in the importance of structural precision in chemistry. From the regioselective control required in their synthesis to the sophisticated analytical methods needed for their differentiation, these molecules challenge and advance our experimental capabilities. The profound influence of isomeric structure on material properties highlights their potential in the next generation of organic electronics and functional polymers. Simultaneously, the stark differences in their metabolic fates underscore a critical lesson for drug development: in the world of polycyclic aromatics, shape is paramount, determining function, performance, and safety. A comprehensive understanding of this isomeric landscape is therefore indispensable for any scientist working at the interface of complex organic molecules and their real-world applications.

References

-

Chen, Q.-R., et al. (2023). Synthesis and photophysical properties of BN-benzo[b]triphenylene. Chemical Physics Letters, 813(6), 140313. Available at: [Link]

-

García, P., et al. (2018). Synthesis of Phenanthrene‐Based Polycycles by Gold(I)‐Catalyzed Cyclization of Biphenyl‐Embedded Trienynes. Chemistry – A European Journal. Available at: [Link]

-

Boden, N., et al. (1993). Synthesis of a hexaalkoxybenzo[b]triphenylene mesogen. Chemical Communications. Available at: [Link]

-

Various Authors. (2026). Organic Letters, Articles ASAP. American Chemical Society. Available at: [Link]

-

NIST. Benzo[b]triphenylene - Gas phase ion energetics data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Wikipedia. (n.d.). Triphenylene. Available at: [Link]

-

NIST. Benzo[b]triphenylene - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST. Benzo[b]triphenylene - Gas Chromatography. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST. Benzo[b]triphenylene - Gas phase thermochemistry data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

U.S. EPA. Benzo[b]triphenylene - Substance Details. Substance Registry Services. Available at: [Link]

-

NIST. Benzo[b]triphenylene - Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Triphenylene Derivatives in Advanced Organic Synthesis: A Guide to Key Intermediates. Available at: [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Available at: [Link]

-

Gutman, I., et al. (2001). Cyclic conjugation in benzo-annelated triphenylenes. Journal of the Serbian Chemical Society. Available at: [Link]

-

Ahmed, B., & Rashid, M. (n.d.). Chemistry and biological activity of benzodiazepines. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Liu, J.-K. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology. Available at: [Link]

-

Various Authors. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]

-

Arcuti, S., et al. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. MDPI. Available at: [Link]

Sources

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. Benzo[b]triphenylene [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. air.unimi.it [air.unimi.it]

- 9. Benzo[b]triphenylene [webbook.nist.gov]

- 10. Benzo[b]triphenylene [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a hexaalkoxybenzo[b]triphenylene mesogen - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to the Synthesis of Functionalized Benzo[b]triphenylenes

Introduction

Benzo[b]triphenylene, a polycyclic aromatic hydrocarbon (PAH) consisting of a triphenylene core fused with an additional benzene ring, and its functionalized derivatives have garnered significant interest within the scientific community.[1] The rigid, planar, and electron-rich nature of this scaffold makes it an ideal building block for advanced materials with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2][3][4] The strategic introduction of functional groups onto the benzo[b]triphenylene core allows for the fine-tuning of its electronic, photophysical, and solubility properties, thereby enabling the rational design of materials with tailored functionalities.

This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing functionalized benzo[b]triphenylenes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their respective fields. The guide delves into the mechanistic underpinnings of key synthetic transformations, offers detailed experimental protocols, and presents characterization data for representative derivatives.

Core Synthetic Strategies

The construction of the benzo[b]triphenylene framework can be broadly categorized into two approaches: the convergent synthesis of the core from smaller precursors and the divergent functionalization of a pre-existing core. This guide will explore the most prevalent and effective methods within each category.

Convergent Synthesis: Building the Benzo[b]triphenylene Core

Convergent strategies offer the advantage of introducing functional groups at an early stage, allowing for greater control over the final substitution pattern.

A powerful and efficient method for the synthesis of triphenylene cores is the palladium-catalyzed [2+2+2] cyclotrimerization of arynes (benzynes).[5][6] This reaction allows for the rapid assembly of the polycyclic framework from readily available precursors. The introduction of substituents on the aryne precursor directly translates to a functionalized triphenylene product.